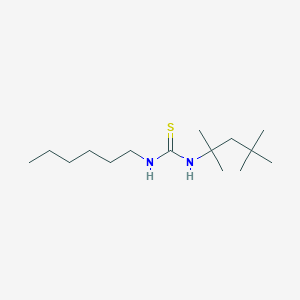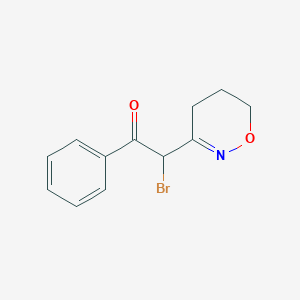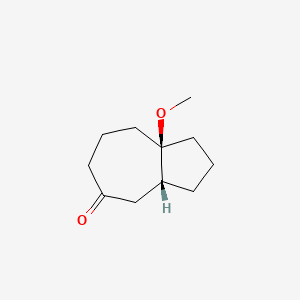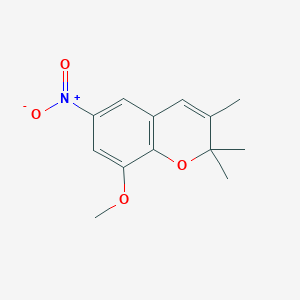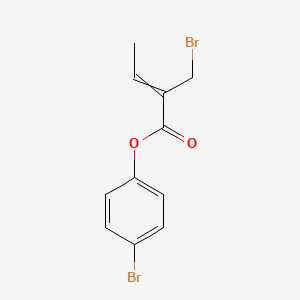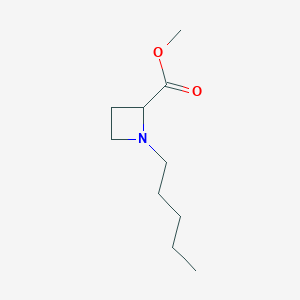
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features an azetidine ring, which is a four-membered ring containing one nitrogen atom. The presence of the azetidine ring makes this compound structurally unique and potentially interesting for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Azetidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of diazomethane for the methylation of 2-Azetidinecarboxylic acid. Diazomethane is a highly reactive reagent that can efficiently convert carboxylic acids to their corresponding methyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to replace the ester group.
Major Products Formed
Hydrolysis: 2-Azetidinecarboxylic acid and methanol.
Reduction: 2-Azetidinecarboxylic acid, 1-pentyl-, methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to protein misfolding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester involves its incorporation into proteins in place of proline. This can lead to alterations in protein structure and function, potentially affecting various biological pathways . The compound’s ability to mimic proline allows it to interact with prolyl-tRNA synthetase and be incorporated into growing peptide chains during protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: A homolog of proline with a similar azetidine ring structure.
Proline: A naturally occurring amino acid with a five-membered ring structure.
Pyrrolidine-2-carboxylic acid: Another proline analog with a different ring structure.
Uniqueness
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester is unique due to its ester functional group and the presence of a pentyl chain. These structural features can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
62664-90-8 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
methyl 1-pentylazetidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-7-11-8-6-9(11)10(12)13-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
JLBQQHQTFDYTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CCC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


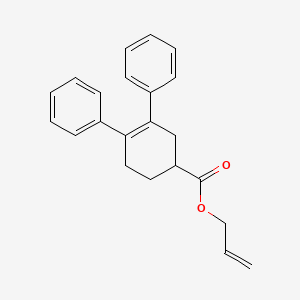

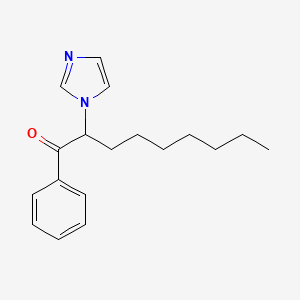
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
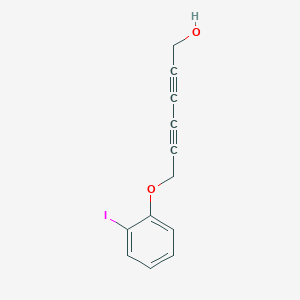

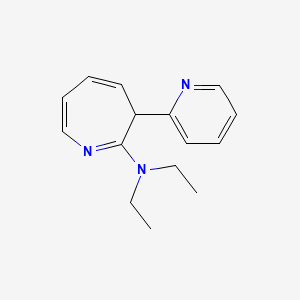
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
